
N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide is a specialized oxalamide derivative. Oxalamides are a class of compounds known for their diverse range of biological activities and applications. They are often synthesized for use in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The specific structure of this compound suggests potential applications in bioactive molecule development due to the presence of a tetrahydrofuran moiety and a methylthio phenyl group, which could impart unique physical and chemical properties.
Synthesis Analysis
The synthesis of oxalamide derivatives can be achieved through various synthetic routes. One such method is described in the first paper, where a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides is developed using a rearrangement sequence that is operationally simple and high yielding . Although the exact compound is not synthesized in this study, the methodology could potentially be adapted for its synthesis, considering the structural similarities between the compounds.
Molecular Structure Analysis
The molecular structure of oxalamides plays a crucial role in their reactivity and biological activity. The presence of the tetrahydrofuran ring and the methylthio phenyl group in the compound of interest suggests that it may have unique interactions with biological targets. The second paper discusses a related molecule, N1-allyl-N2-(tetrahydrofuran-2-ylmethyl)oxalamide, which was synthesized and evaluated for its biological activity . The molecular docking methods used in this study could be applied to the compound to predict its binding affinity to various biological targets.
Chemical Reactions Analysis
Oxalamides can participate in a variety of chemical reactions due to their functional groups. The nucleophilic addition-elimination reaction (AdNU-E) mentioned in the second paper is a common reaction mechanism for the synthesis of oxalamides . This reaction involves the addition of an amine to an oxalamic acid derivative, followed by the elimination of a leaving group. The specific chemical reactions that N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo would depend on its reactivity and the presence of functional groups that can participate in such reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxalamides are influenced by their molecular structure. The compound contains both hydrophilic (2-hydroxyethoxy) and hydrophobic (methylthio phenyl) components, which could affect its solubility, stability, and overall reactivity. The third paper, while not directly related to the compound, discusses the importance of structure-activity relationships (SAR) in the development of enzyme inhibitors . A similar approach could be taken to analyze the physical and chemical properties of the compound , by studying its SAR and how its structure affects its properties and potential as a bioactive molecule.
Eigenschaften
IUPAC Name |
N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-24-13-4-2-3-12(9-13)18-15(21)14(20)17-10-16(23-8-6-19)5-7-22-11-16/h2-4,9,19H,5-8,10-11H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXWSIPSXSXIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2(CCOC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2514735.png)
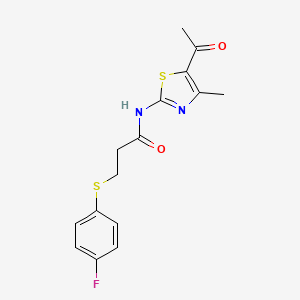
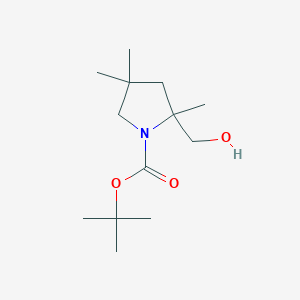
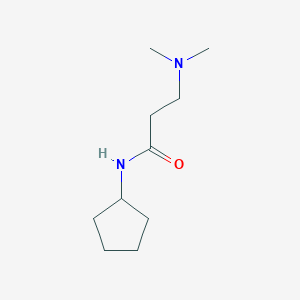
![2-Chloro-5-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxybenzoic acid](/img/structure/B2514744.png)
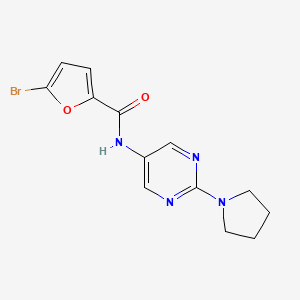
![Tert-butyl N-[(2-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate;hydrochloride](/img/structure/B2514746.png)
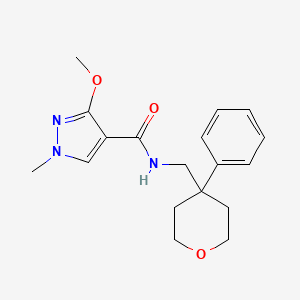
![1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine](/img/structure/B2514751.png)


![N-(3-methoxypropyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2514754.png)
![3-ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514755.png)